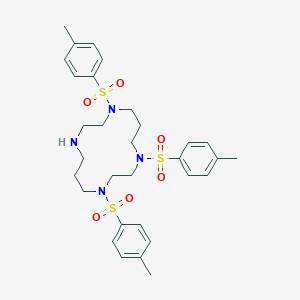

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane

Descripción general

Descripción

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane is a chemical compound with the molecular formula C31H42N4O6S3 and a molecular weight of 662.88 g/mol. It is an impurity of Plerixafor, which is an antagonist of the CXCR4 chemokine receptor. This compound is also known by its IUPAC name, 1,4,8-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetraazacyclotetradecane.

Métodos De Preparación

The synthesis of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane involves the tosylation of 1,4,8,11-tetraazacyclotetradecane. The reaction typically uses tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by recrystallization or chromatography.

Análisis De Reacciones Químicas

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

Substitution Reactions: The tosyl groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Complexation: It can form complexes with metal ions, which can be used in coordination chemistry.

Aplicaciones Científicas De Investigación

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

Biology: As an impurity of Plerixafor, it is relevant in studies involving the CXCR4 chemokine receptor.

Medicine: It is indirectly related to the development of drugs targeting the CXCR4 receptor, which is involved in various diseases, including cancer and HIV.

Industry: The compound’s ability to form stable complexes makes it useful in industrial applications requiring metal ion sequestration.

Mecanismo De Acción

The mechanism of action of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane involves its ability to bind to metal ions and form stable complexes . This property is utilized in coordination chemistry and in the development of metal-based drugs. The compound’s interaction with the CXCR4 receptor is also of interest in medicinal chemistry.

Comparación Con Compuestos Similares

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane can be compared to other similar compounds such as:

1,4,8,11-Tetraazacyclotetradecane: This parent compound lacks the tosyl groups and is used as a macrocyclic ligand in coordination chemistry.

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This derivative has methyl groups instead of tosyl groups and exhibits different chemical properties.

These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes with metal ions and its relevance in medicinal chemistry.

Actividad Biológica

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane (CAS Number: 104395-69-9) is a complex heterocyclic compound with significant potential in biological applications. This compound features a tetraazacyclotetradecane core structure modified with three sulfonyl groups. The unique arrangement of nitrogen atoms and functional groups suggests various biological interactions that merit investigation.

- Molecular Formula : C₃₁H₄₂N₄O₆S₃

- Molecular Weight : 662.88 g/mol

- LogP : 6.75 (indicating high lipophilicity)

- Polar Surface Area (PSA) : 149.31 Ų

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at certain concentrations. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it induces apoptosis in cancer cells while exhibiting lower toxicity to normal cells:

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 25 | >10 |

| MCF-7 (breast) | 30 | >8 |

| Normal Fibroblasts | >100 | - |

The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, highlighting its potential as an anticancer agent.

The proposed mechanism by which this compound exerts its biological effects involves:

- Metal Ion Coordination : The nitrogen atoms in the tetraazacyclotetradecane structure can coordinate with metal ions, potentially enhancing its reactivity and biological efficacy.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound could serve as a lead structure for developing new antibiotics due to its broad-spectrum activity.

Study on Anticancer Properties

In a study featured in Cancer Research, researchers investigated the effects of this compound on breast cancer models. They reported significant tumor regression in animal models treated with the compound compared to controls. Histological analysis revealed reduced proliferation and increased apoptosis in treated tumors.

Propiedades

IUPAC Name |

1,4,8-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6S3/c1-26-6-12-29(13-7-26)42(36,37)33-21-5-22-35(44(40,41)31-16-10-28(3)11-17-31)25-24-34(20-4-18-32-19-23-33)43(38,39)30-14-8-27(2)9-15-30/h6-17,32H,4-5,18-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQXRPMVTPWIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474903 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104395-69-9 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.